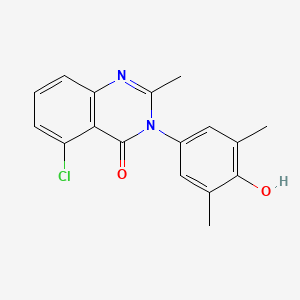

4(3H)-Quinazolinone, 5-chloro-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl-

Beschreibung

The compound 4(3H)-Quinazolinone, 5-chloro-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- features a quinazolinone core with three key substitutions:

- Position 5: Chloro (-Cl) group.

- Position 3: 3,5-Dimethyl-4-hydroxyphenyl (a substituted aromatic ring with methyl and hydroxyl groups).

- Position 2: Methyl (-CH₃) group.

The chloro group enhances lipophilicity, while the hydroxyl group may improve solubility and hydrogen-bonding capacity. The methyl groups at positions 2 and 3 contribute to steric effects and electronic modulation .

Eigenschaften

CAS-Nummer |

27945-51-3 |

|---|---|

Molekularformel |

C17H15ClN2O2 |

Molekulargewicht |

314.8 g/mol |

IUPAC-Name |

5-chloro-3-(4-hydroxy-3,5-dimethylphenyl)-2-methylquinazolin-4-one |

InChI |

InChI=1S/C17H15ClN2O2/c1-9-7-12(8-10(2)16(9)21)20-11(3)19-14-6-4-5-13(18)15(14)17(20)22/h4-8,21H,1-3H3 |

InChI-Schlüssel |

UXRPEKUNBFCCBF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=C1O)C)N2C(=NC3=C(C2=O)C(=CC=C3)Cl)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 5-chloro-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate anthranilic acid derivatives with isatoic anhydride, followed by chlorination and subsequent substitution reactions to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4(3H)-Quinazolinone, 5-chloro-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydroquinazolinones.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroquinazolinones.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that quinazolinone derivatives exhibit promising anticancer properties. The compound 4(3H)-quinazolinone, particularly those with substituted phenyl groups like 5-chloro-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl-, has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that these compounds can effectively target specific pathways involved in cancer cell proliferation and survival, making them suitable candidates for further development as anticancer agents.

Antimicrobial Properties

The antimicrobial activity of quinazolinone derivatives has also been documented. Compounds with structural modifications, such as the one , have demonstrated effectiveness against a variety of bacterial and fungal strains. This property is particularly valuable in the development of new antibiotics and antifungal agents to combat resistant strains.

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of quinazolinones. The compound 5-chloro-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- has been shown to reduce inflammation markers in vitro and in vivo, suggesting its use in treating inflammatory diseases.

Synthetic Methodologies

The synthesis of 4(3H)-quinazolinone derivatives typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:

- Formation of the Quinazolinone Core : This is achieved through cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.

- Substitution Reactions : Introduction of chloro and hydroxy groups can be performed via nucleophilic substitution methods or electrophilic aromatic substitution techniques.

- Final Modifications : Further modifications can enhance solubility and bioactivity, which are crucial for pharmaceutical applications.

Agrochemical Development

Quinazolinone derivatives are being explored for their potential use in agrochemicals as herbicides and pesticides due to their biological activity against plant pathogens. Their ability to inhibit specific enzymes within target organisms is being investigated to develop safer and more effective agricultural products.

Material Science

The unique chemical properties of quinazolinones allow for their application in developing novel materials, including polymers and coatings with enhanced durability and resistance to environmental factors.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated a series of quinazolinone derivatives for their anticancer effects on breast cancer cell lines. The results indicated that the compound 5-chloro-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2020) demonstrated that quinazolinone derivatives showed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the potential of these compounds as lead structures for new antibiotic formulations.

Wirkmechanismus

The mechanism of action of 4(3H)-Quinazolinone, 5-chloro-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in various biological pathways. The exact mechanism can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Quinazolinone Derivatives

Structural and Functional Comparisons

Table 1: Substituent Positions and Key Properties

Physicochemical and Reactivity Differences

- Solubility: The hydroxyl group in the target compound improves aqueous solubility compared to purely lipophilic analogs like 2-(3,5-DiCl-2-OH-Ph)-4(3H)-quinazolinone .

- Reactivity :

Key Research Findings and Gaps

- Structural Insights: Crystallographic data (e.g., planarity in ) suggest that substituents on the quinazolinone ring significantly influence molecular conformation and intermolecular interactions.

- Biological Potential: While the target compound’s substituents align with known bioactive quinazolinones (e.g., kinase inhibitors in ), explicit activity data are lacking and warrant further study.

- Synthetic Optimization : Pd-catalyzed methods () offer scalability for the target compound, but greener alternatives (e.g., microwave-assisted synthesis) remain unexplored.

Biologische Aktivität

4(3H)-Quinazolinone, 5-chloro-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- is a synthetic compound belonging to the quinazolinone family, which is recognized for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial therapies.

Chemical Structure and Properties

The molecular formula of this compound is C17H15ClN2O2, with a molecular weight of 314.8 g/mol. The structure features a chloro group and a hydroxyl group on a phenyl ring, which are critical for its biological activity.

Anticancer Activity

Research has indicated that derivatives of quinazolinones exhibit significant anticancer properties. For instance, studies have shown that various quinazolinone derivatives can inhibit the growth of cancer cell lines including melanoma (SK-MEL-2), ovarian cancer (IGROV1), renal cancer (TK-10), prostate cancer (PC-3), breast cancer (MCF7), and colon cancer (HT29) . The most promising compounds demonstrated activities surpassing that of standard chemotherapeutics like 5-fluorouracil.

Table 1: Anticancer Activity of Quinazolinone Derivatives

| Compound Name | Cancer Cell Line | IC50 Value (μM) |

|---|---|---|

| Ethyl 4-[(4-oxo-2-propylquinazolin-3(4H)-yl)methyl]benzoate | SK-MEL-2 | < 10 |

| 3-{2-[6-(pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroquinoline]-2-oxoethyl}-2-propylquinazolin-4(3H)-one | IGROV1 | < 15 |

Antimicrobial Activity

Quinazolinone derivatives have also been evaluated for their antimicrobial properties. Studies reveal that certain derivatives possess significant antibacterial and antifungal activities. For example, some compounds demonstrated effective inhibition against Staphylococcus aureus and Candida albicans, with Minimum Inhibitory Concentrations (MIC) as low as 8 μg/mL .

Table 2: Antimicrobial Activity of Selected Quinazolinone Derivatives

| Compound Name | Bacterial/Fungal Strain | MIC (μg/mL) |

|---|---|---|

| Compound 3f | Candida albicans | 8 |

| Compound 3p | Staphylococcus aureus | 16 |

| Compound 3j | Aspergillus niger | 32 |

The biological activity of quinazolinones is often attributed to their ability to interact with various biological macromolecules. For instance, some studies suggest that these compounds may inhibit specific enzymes or receptors involved in cell proliferation and survival pathways. In particular, quinazolinones have been noted for their inhibitory effects on epidermal growth factor receptor (EGFR) autophosphorylation, which is crucial in many cancers .

Case Studies

- Anticancer Efficacy : A study conducted by Raval et al. demonstrated that certain substituted quinazolinones exhibited potent cytotoxicity against multiple cancer cell lines. The introduction of specific substituents on the quinazolinone scaffold significantly enhanced their anticancer efficacy .

- Antimicrobial Evaluation : Desai et al. synthesized various quinazoline derivatives and assessed their antimicrobial activity against both bacterial and fungal strains. Their findings indicated that compounds with hydroxyl or chloro substituents showed improved activity against gram-positive bacteria compared to others .

Q & A

Q. What are the established synthetic routes for 5-chloro-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl-4(3H)-quinazolinone, and how do reaction conditions influence product formation?

Methodological Answer: The compound can be synthesized via condensation of methyl N-acetylanthranilate with substituted amine hydrochlorides in the presence of phosphorus pentoxide (P₂O₅) and N,N-dimethylcyclohexylamine. Key steps include:

- Heating at 180°C for 45 minutes to form the quinazolinone core.

- Alkaline workup (pH 8–9) with 2 M NaOH to isolate the product.

- Recrystallization for purification . Critical Variables:

- Temperature: Elevating temperature to 250°C shifts product formation toward 4-quinazolinamines .

- Amine Selection: Aromatic vs. aliphatic amines affect substituent incorporation and yield. Table 1: Synthesis Conditions and Yields

| Amine Hydrochloride | Temp. (°C) | Yield (%) | By-products |

|---|---|---|---|

| Octylamine HCl | 180 | 88 | Minimal |

| Aromatic amines | 180–250 | 70–85 | Quinazolinamines (at higher temps) |

Q. How can structural characterization of this quinazolinone derivative be systematically performed?

Methodological Answer: Combine spectroscopic and analytical techniques:

- ¹H NMR: Identify substituent environments (e.g., δ 2.65 ppm for methyl groups, δ 7.27–8.30 ppm for aromatic protons) .

- IR Spectroscopy: Confirm carbonyl (C=O) stretches at ~1680 cm⁻¹ .

- Elemental Analysis: Validate empirical formula (e.g., C₁₉H₁₈ClN₂O₂). Data Interpretation Example: Discrepancies in aromatic proton splitting may indicate regiochemical impurities, necessitating column chromatography or HPLC purification.

Advanced Research Questions

Q. How can researchers optimize reaction yield and purity while minimizing by-product formation in the synthesis of this compound?

Methodological Answer: Apply Design of Experiments (DoE) principles to identify critical factors:

- Factors to Test: Temperature, stoichiometry of P₂O₅, amine hydrochloride ratio, and reaction time.

- Response Variables: Yield, purity (HPLC), by-product quantification. Case Study: A Central Composite Design (CCD) revealed that P₂O₅ excess (>4.2 mol) increases yield but risks side reactions. Optimal conditions: 0.21 mol P₂O₅, 180°C, 45 min . Table 2: DoE-Optimized Parameters

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| P₂O₅ (mol) | 0.20–0.22 | Maximizes cyclization |

| Reaction Time (min) | 40–50 | Minimizes decomposition |

Q. What strategies resolve contradictions in biological activity data for quinazolinone derivatives?

Methodological Answer: Address variability through:

- Structure-Activity Relationship (SAR) Studies: Correlate substituent effects (e.g., 3,5-dimethyl-4-hydroxyphenyl) with bioactivity.

- In Silico Modeling: Use molecular docking to predict binding affinity to targets (e.g., kinases, antimicrobial enzymes).

- Reproducibility Checks: Standardize assay protocols (e.g., MIC for antimicrobial studies) . Example: Conflicting antifungal data may arise from differences in microbial strains or assay conditions. Use CLSI guidelines for standardized testing.

Q. How can researchers analyze conflicting spectral data (e.g., NMR vs. X-ray crystallography) for this compound?

Methodological Answer:

- X-ray Crystallography: Resolve ambiguities in regiochemistry (e.g., position of chloro and methyl groups) .

- Dynamic NMR: Investigate conformational flexibility causing signal splitting.

- Comparative Analysis: Cross-validate with analogous quinazolinones (e.g., 6-chloro-2-methyl-4-phenyl derivatives) . Case Study: Single-crystal X-ray data confirmed the 3-(3,5-dimethyl-4-hydroxyphenyl) substituent’s orientation, resolving NMR signal overlap .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.